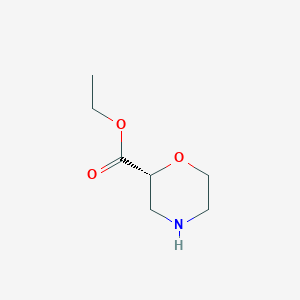

Ethyl (R)-morpholine-2-carboxylate

Description

Significance of the Morpholine (B109124) Heterocyclic Scaffold in Organic Synthesis

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern organic synthesis. jchemrev.com Its prevalence stems from its utility as a versatile and readily accessible building block. nih.govresearchgate.net The morpholine scaffold is frequently employed in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net The presence of the morpholine ring can improve the pharmacokinetic profile of bioactive molecules, a critical aspect of drug development. researchgate.netnih.gov

Chemically, it is a secondary amine with the formula C₄H₉NO. taylorandfrancis.com This structure is not merely a passive component; it often plays an active role in the biological activity of the molecule it is part of. For instance, the morpholine moiety can be an integral part of a pharmacophore for specific enzyme inhibitors or can confer selective affinity for a range of biological receptors. nih.govresearchgate.net Its ability to form hydrogen bonds via its oxygen atom and the reduced basicity of its nitrogen atom compared to other cyclic amines contribute to its unique interaction profile with biological targets. acs.orgnih.gov Beyond pharmaceuticals, morpholine and its derivatives have found applications as corrosion inhibitors and rubber-processing chemicals. jchemrev.comnih.gov The adaptability of the morpholine scaffold has led to it being classified as a "privileged structure" in drug design, signifying its recurring presence in successful therapeutic agents. jchemrev.comnih.gov

Stereochemical Importance of (R)-Morpholine-2-carboxylate in Chiral Chemistry

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental concept in chemistry, with profound implications in pharmacology. windows.net The specific spatial orientation of a molecule can dictate its biological activity, as enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different effects. tru.ca

Ethyl (R)-morpholine-2-carboxylate is a chiral molecule, with the "(R)" designation specifying the absolute configuration at the C-2 position of the morpholine ring. This stereocenter is critical, as it defines the molecule's three-dimensional shape. The synthesis and use of a single enantiomer, such as the (R)-isomer, is paramount in chiral chemistry to ensure stereospecific interactions with chiral biological targets like enzymes and receptors. The development of practical, large-scale syntheses for chiral morpholine intermediates highlights the pharmaceutical industry's need for enantiomerically pure building blocks to construct complex drug candidates. acs.org The availability of specific isomers like this compound hydrochloride demonstrates the importance of this specific configuration in research and development. sigmaaldrich.com Utilizing a stereochemically pure starting material like this compound is essential for synthesizing final products with a defined and consistent stereochemistry, which is a key requirement for modern therapeutics.

Overview of Research Trajectories for Morpholine-Containing Compounds

The versatility of the morpholine scaffold has spurred diverse and expanding research trajectories across multiple scientific disciplines. e3s-conferences.org

A primary focus remains in medicinal chemistry and drug discovery . Morpholine derivatives are actively being investigated and developed as therapeutic agents for a wide range of diseases. e3s-conferences.org Research is particularly robust in the area of oncology, where morpholine-containing compounds are designed as inhibitors of key signaling pathways, such as those involving phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial in cell cycle regulation and often dysregulated in cancers. acs.orgnih.gov Furthermore, the morpholine scaffold is a key component in the development of drugs targeting the central nervous system (CNS). acs.orgnih.gov The ongoing demand for new antibiotics and antifungal agents also drives the synthesis of novel morpholine derivatives with enhanced biological activity. e3s-conferences.org

In agrochemicals , morpholine structural elements are found in a variety of fungicides and bactericides, indicating a continuing research interest in developing more effective and environmentally benign crop protection agents. taylorandfrancis.com

The field of organic synthesis continues to benefit from morpholine's role as a versatile building block. A significant research trajectory involves the development of novel, efficient, and greener synthetic methodologies for creating and functionalizing the morpholine ring, making these valuable structures more accessible for drug discovery projects. nih.govacs.org

Finally, morpholine derivatives are being explored in materials science , where their unique chemical properties can be harnessed for the creation of new functional materials. The continuous innovation in these areas suggests that the applications for morpholine-containing compounds will continue to expand. e3s-conferences.org

Chemical Data for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound hydrochloride | sigmaaldrich.com |

| CAS Number | 1820569-61-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₃NO₃ (Free Base) | nih.govamericanelements.com |

| Molecular Weight | 195.65 g/mol (HCl Salt) | sigmaaldrich.com |

| 159.18 g/mol (Free Base) | nih.govamericanelements.com | |

| InChI Key | KOHKGCJWCZZPQD-FYZOBXCZSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 60-61 °C (Free Base) | americanelements.com |

| Boiling Point | 221.4 °C (Free Base) | americanelements.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl (2R)-morpholine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

PTWKMUDNOPBYJO-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CNCCO1 |

Canonical SMILES |

CCOC(=O)C1CNCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl R Morpholine 2 Carboxylate and Analogues

Enantioselective Synthesis Approaches

The creation of a specific stereoisomer of a chiral molecule is a critical challenge in chemical synthesis. For ethyl (R)-morpholine-2-carboxylate, several enantioselective approaches have been developed to ensure the desired spatial arrangement of atoms, which is often crucial for its biological function.

Enzyme-Catalyzed Kinetic Resolution for Stereochemical Control

Enzyme-catalyzed kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In the synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, a key step involves the highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net This method allows for the preparation of both enantiomers with high purity.

One notable application of this methodology is in the synthesis of reboxetine (B1679249) analogs. The process begins with the racemic n-butyl ester, which is subjected to enzymatic hydrolysis. For instance, using Candida rugosa lipase (B570770), the (S)-ester is selectively hydrolyzed to the corresponding (S)-acid, leaving the (R)-ester unreacted. researchgate.net This enzymatic step is highly efficient, affording the desired products in excellent yields and with very high enantiomeric excess (ee). researchgate.net A similar strategy has been employed in the dynamic kinetic resolution of other heterocyclic alcohols, where a lipase is used in conjunction with a ruthenium catalyst to achieve high yields and enantioselectivities of the desired acetate (B1210297) products. nih.gov

| Starting Material | Enzyme/Catalyst | Product(s) | Yield | Enantiomeric Excess (ee) |

| Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | (S)-acid and (R)-ester | 97% (acid), 94% (ester) | >99% (both) researchgate.net |

| Racemic 2-(quinolin-8-yl)benzylalcohols | CalB lipase and Shvo's catalyst | (R)-acetate | 97% | 98% nih.gov |

Asymmetric Organocatalysis in Morpholine (B109124) Ring Formation

Asymmetric organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.govyoutube.com This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a greener and often more cost-effective alternative to metal-based catalysts. nih.govepfl.ch The development of organocatalysis has provided powerful tools for the synthesis of enantioenriched compounds, including morpholine derivatives. nih.gov

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that creates β-nitroalcohols, which are versatile synthetic intermediates. mdpi.comorganic-chemistry.org In the context of morpholine synthesis, organocatalyzed asymmetric Henry reactions can be employed to establish key stereocenters with high levels of control. Various chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully used to promote the enantioselective addition of nitroalkanes to aldehydes, a crucial step in building the morpholine scaffold. mdpi.com The bifunctional nature of many of these catalysts, possessing both a basic site to activate the nitroalkane and a hydrogen-bond donor to coordinate the aldehyde, is key to their success. mdpi.com

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have proven to be highly effective organocatalysts for a wide range of chemical transformations. chalmers.sescripps.eduacs.org Initially explored for their role as ligands in transition-metal catalysis, NHCs have gained prominence as powerful organocatalysts in their own right. scripps.eduacs.org Their utility stems from their ability to act as nucleophiles, forming key intermediates such as the Breslow intermediate in benzoin-type reactions. acs.org While the direct application of NHC catalysis to the synthesis of this compound is still an emerging area, the principles of NHC catalysis, such as the generation of homoenolate equivalents and the activation of aldehydes, offer significant potential for the construction of the morpholine ring. epfl.ch The field is dominated by thiazolium-, imidazolium-, and triazolium-based NHCs, with a vast array of chiral variants developed to induce enantioselectivity. acs.org

A novel and highly promising approach involves the use of catalysts derived from β-morpholine amino acids. nih.govresearchgate.netnih.gov These catalysts have been shown to be highly efficient in promoting reactions such as the 1,4-addition of aldehydes to nitroolefins, a key transformation for constructing functionalized morpholine structures. researchgate.netnih.govfrontiersin.org Despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine (B122466) counterparts, carefully designed β-morpholine amino acid catalysts can achieve excellent yields, diastereoselectivity, and enantioselectivity. researchgate.netnih.govfrontiersin.org The synthesis of these catalysts often starts from readily available α-amino acids, allowing for control over the stereochemistry and substitution pattern of the final catalyst. nih.govresearchgate.net

| Catalyst Type | Model Reaction | Key Features |

| β-Morpholine Amino Acid Catalysts | 1,4-addition of aldehydes to nitroolefins | Efficient synthesis from α-amino acids, high yields, excellent diastereo- and enantioselectivity. nih.govresearchgate.netnih.govfrontiersin.org |

Metal-Promoted/Catalyzed Asymmetric Cyclization and Functionalization

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of complex molecules, including morpholine derivatives. A notable example is the tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation to produce 3-substituted morpholines with high enantiomeric excess. organic-chemistry.orgacs.org This method utilizes a titanium catalyst for the initial hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then reduced by a ruthenium catalyst in an asymmetric fashion. organic-chemistry.orgacs.org

A crucial factor for achieving high enantioselectivity in this system is the presence of a hydrogen-bonding interaction between an oxygen atom in the substrate backbone and the chiral ligand of the ruthenium catalyst. organic-chemistry.orgacs.org This interaction helps to create a well-defined transition state, leading to excellent stereochemical control. This mechanistic insight has also enabled the extension of this strategy to the synthesis of chiral piperazines. organic-chemistry.orgacs.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This approach is a cornerstone of asymmetric synthesis. Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been developed, including 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and oxazolidinones. wikipedia.org For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.orgresearchgate.net Pseudoephedrine can also serve as a chiral auxiliary, directing the stereoselective alkylation of amide enolates. wikipedia.org The choice of auxiliary and reaction conditions dictates the configuration of the final product. Although a direct application to this compound is not explicitly described, the principles of chiral auxiliary-mediated synthesis are broadly applicable to the stereocontrolled construction of substituted morpholines.

Chiral Pool Approaches utilizing Morpholine Precursors

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, starting from a chiral precursor that already contains a portion of the morpholine skeleton can be an efficient strategy.

For example, chiral 2-hydroxymethyl morpholine compounds can be prepared from chiral starting materials like glycerin chlorohydrin. google.com These chiral morpholine precursors can then be further elaborated to introduce the desired carboxylate functionality at the C-2 position. Another approach involves the use of optically pure N-allyl-β-amino alcohols, which can undergo electrophile-induced cyclization to yield chiral morpholines. banglajol.info The stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting morpholine product. banglajol.info

Ring-Forming Reactions and Cyclization Strategies

The construction of the morpholine ring is a key step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, ranging from cascade reactions that form multiple bonds in a single operation to the ring-opening of pre-existing heterocyclic systems followed by recyclization.

Cascade Reactions for Morpholine Nucleus Construction

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient means of synthesizing complex molecules from simple precursors in a single pot. These reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next.

A notable example is the base-catalyzed cascade reaction between a tosyl-oxazetidine and an α-formyl carboxylate. acs.orgnih.gov This process initiates with the ring-opening of the oxazetidine, which is then followed by a spontaneous ring closure to form a morpholine hemiaminal. acs.orgnih.gov This method allows for the concise and modular construction of polysubstituted morpholines. acs.orgnih.gov The diastereoselectivity of this cascade is influenced by the desire to avoid steric strain and by the anomeric effect of the oxygen atoms. acs.orgnih.gov

Table 2: Cascade Reaction for Morpholine Synthesis

| Oxazetidine | α-Formyl Carboxylate | Base | Product | Yield | Diastereomeric Ratio |

|---|

This table illustrates a base-promoted cascade reaction for the synthesis of a substituted morpholine, highlighting the efficiency of this approach.

Ring-Opening Reactions of Heterocyclic Precursors

An alternative to building the morpholine ring from acyclic precursors is to start with a different heterocyclic system and transform it into the desired morpholine. This often involves the ring-opening of a strained heterocycle followed by intramolecular cyclization.

Aziridines, as strained three-membered rings, are versatile intermediates for the synthesis of various nitrogen-containing compounds. clockss.org The nucleophilic ring-opening of activated aziridine-2-carboxylates is a common strategy for producing α- and β-amino acids. clockss.org In the context of morpholine synthesis, the S(N)2-type ring-opening of activated aziridines with haloalcohols, in the presence of a Lewis acid, yields a haloalkoxy amine intermediate. nih.gov Subsequent base-mediated intramolecular ring closure of this intermediate affords the morpholine ring with high regio- and stereoselectivity. nih.gov This strategy has been successfully applied to the enantioselective synthesis of a variety of substituted morpholines. nih.gov Similarly, azetidines can also serve as precursors in analogous ring-opening and cyclization sequences to form morpholine homologues. nih.gov

Another example involves the electrophilic ring expansion of aziridines with ketenes. Specifically, ethoxycarbonylketenes, generated from 2-diazo-3-oxoalkanoates, react with 2-arylaziridines under microwave heating to produce ethyl 2-(oxazolin-2-yl)alkanoates in good yields. nih.gov While this yields an oxazoline, further transformations could potentially lead to the morpholine skeleton.

Derivatization Strategies for Morpholine-2-carboxylates

The functionalization of the morpholine scaffold at both the nitrogen and carbon atoms is crucial for creating diverse analogues for various applications.

The nitrogen atom of the morpholine ring can be functionalized through various reactions. For instance, in the synthesis of morpholine-2,5-diones, the nitrogen of an amino acid is first acylated with a reagent like chloroacetyl chloride. nih.gov The morpholine nitrogen can also participate in the formation of molecular complexes, such as with carbon dioxide and water, forming morpholinium-1-morpholinecarboxylate. researchgate.net

Functionalization at the carbon positions of the morpholine ring can be achieved through various synthetic strategies. A palladium-catalyzed carboamination reaction allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols and aryl or alkenyl bromides. nih.gov This method generates the morpholine products as single stereoisomers. nih.gov The mechanism is believed to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by Pd-N bond formation and a syn-aminopalladation of an olefinic moiety. nih.gov

Cross-dehydrogenative coupling (CDC) reactions provide a means to functionalize the carbon atoms adjacent to the nitrogen. For example, a copper(I)-catalyzed CDC reaction between morpholin-2-ones and cyclic imides allows for regioselective C-N bond formation at the C-3 position, which is activated by both the nitrogen atom and the carbonyl group. mdpi.com

The synthesis of highly substituted morpholines is desirable for fine-tuning the physicochemical and pharmacological properties of morpholine-containing compounds. Several methods have been developed to achieve this.

As previously mentioned, the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates provides access to 2- and 3-substituted morpholine hemiaminals, which can be further elaborated into highly decorated and conformationally rigid morpholines. acs.orgnih.gov

Palladium-catalyzed carboamination reactions are also effective for producing substituted morpholines. nih.gov This strategy can provide cis-3,5-disubstituted, 2,3-disubstituted, and 2,5-disubstituted morpholine products. nih.gov

An electrochemical method has been developed for the synthesis of 2,6-multisubstituted morpholines via an intramolecular etherification. acs.org This operationally simple method is particularly useful for synthesizing 2,2,6,6-tetrasubstituted morpholines, which are challenging to prepare using other methods. acs.org

Multi-component reactions, such as the one involving epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin, lead to 2,2,6-trisubstituted morpholines. nih.govacs.orgacs.org

The morpholine ring can be incorporated into larger, condensed heterocyclic systems, which can lead to novel chemical entities with interesting properties.

One strategy to form a fused bicyclic system involves the intramolecular transesterification that can occur during the cascade reaction of 2-tosyl-1,2-oxazetidine with a diester substrate, resulting in a 6/5 fused ring system. acs.orgnih.gov

Palladium-catalyzed carboamination reactions have also been utilized to create fused bicyclic morpholines, expanding the range of accessible complex morpholine derivatives. nih.gov

Chemical Reactivity and Transformations of Ethyl R Morpholine 2 Carboxylate

Ester Hydrolysis and Subsequent Carboxylic Acid Reactions

The ethyl ester group at the C-2 position is a key handle for synthetic modifications. The most fundamental transformation is its hydrolysis to the corresponding carboxylic acid, (R)-morpholine-2-carboxylic acid. This reaction is typically achieved under basic or acidic conditions.

Under basic conditions, saponification with an alkali hydroxide, such as lithium hydroxide or sodium hydroxide, in a water/alcohol solvent mixture effectively cleaves the ester bond to yield the carboxylate salt. Subsequent acidification then provides the free carboxylic acid.

Alternatively, acid-catalyzed hydrolysis, the reverse of the Fischer esterification, can be employed masterorganicchemistry.com. This equilibrium-driven process typically requires treatment with a strong acid in the presence of excess water masterorganicchemistry.com.

The resulting (R)-morpholine-2-carboxylic acid is a stable intermediate that serves as a precursor for a variety of subsequent reactions, most notably decarboxylation to generate reactive intermediates. For instance, in a multi-step synthesis, the hydrolysis of an N-tosyl protected ethyl morpholine-2-carboxylate derivative was a crucial step to furnish the carboxylic acid needed for further functionalization acs.orgnih.gov.

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a powerful transformation in organic synthesis for forming carbon-carbon bonds chemrxiv.orgorganic-chemistry.org. While the decarboxylation of simple carboxylic acids often requires harsh conditions, the process can be facilitated by adjacent functional groups or by modern catalytic methods chemrxiv.orgyoutube.comyoutube.com.

In the context of morpholine-2-carboxylic acid derivatives, decarboxylation can be harnessed to generate a radical or an anionic intermediate at the C-2 position, which can then be trapped by an electrophile. A notable example involves a visible light-promoted, photoredox-catalyzed decarboxylative Giese-type reaction. In this process, the carboxylic acid derivative of an N-tosyl morpholine (B109124) was subjected to a Fukuzumi catalyst under aerobic conditions at room temperature acs.orgnih.gov. This methodology led to the formation of a radical at the C-2 position, which was subsequently trapped by an acceptor to yield a C-2 alkylated product in good yield acs.orgnih.gov. This transformation highlights a modern approach to functionalizing the C-2 position by leveraging the carboxylate as a traceless activating group.

Table 1: Example of Decarboxylative Alkylation Conditions

| Reactant | Catalyst | Conditions | Product | Yield | Reference |

|---|

Oxidation and Reduction Pathways of the Morpholine Ring

The morpholine ring is a saturated heterocycle and is generally stable to many oxidizing and reducing agents. However, under specific conditions, it can undergo redox transformations.

Oxidation: The oxidation of the morpholine scaffold typically involves the formation of radical intermediates. Quantum chemistry calculations have shown that hydrogen abstraction from the morpholine ring can generate carbon-centered radicals at the C-2 or C-3 positions, or a nitrogen-centered radical nih.gov. These radicals can then react with molecular oxygen. One identified low-energy pathway involves the attack of O₂ on the morpholin-2-yl radical, followed by a 1,5-hydrogen shift and subsequent ring-opening nih.gov. Electrochemical studies have also demonstrated the oxidation of morpholine at an anode to generate the corresponding morpholine radical, which can then participate in C-N bond formation reactions mdpi.com. These studies suggest that the carbon atoms adjacent to the heteroatoms (C-2, C-3, C-5, C-6) are potential sites for oxidative functionalization.

Reduction: The morpholine ring itself is fully saturated and therefore resistant to reduction under standard catalytic hydrogenation or chemical hydride conditions. Reduction would necessitate high-energy ring-opening processes. The primary site for reduction on Ethyl (R)-morpholine-2-carboxylate is the ester functionality, which can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄) to yield (R)-(morpholin-2-yl)methanol.

Nucleophilic and Electrophilic Substitution Reactions on the Morpholine Scaffold

The reactivity of the morpholine scaffold in substitution reactions is dominated by the nucleophilic nature of the secondary amine.

Electrophilic Substitution on Nitrogen: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It readily reacts with a wide range of electrophiles in N-alkylation and N-acylation reactions. For example, morpholine can be reacted with ethyl chloroacetate in the presence of a base to form morpholin-N-ethyl acetate (B1210297), demonstrating a typical N-alkylation pathway researchgate.net. Similarly, reaction with acyl chlorides or anhydrides yields N-acylmorpholine derivatives. This reactivity is fundamental to the incorporation of the morpholine scaffold into more complex molecules and is a common strategy in medicinal chemistry researchgate.netjchemrev.com.

Substitution on Carbon: Direct nucleophilic or electrophilic substitution on the carbon atoms of the saturated morpholine ring is challenging. Such reactions typically require the pre-functionalization of the ring with a suitable leaving group for nucleophilic substitution or an activating group for electrophilic attack. However, functionalization can be achieved through multi-step sequences. For instance, the conversion of a morpholine derivative into an iminium intermediate can render the C-3 position susceptible to nucleophilic attack, as seen in the Hosomi–Sakurai allylation of a related morpholine hemiaminal acs.orgnih.gov.

Reactivity of Derivatives in Downstream Synthesis

The true synthetic utility of this compound is realized through the reactivity of its derivatives in multi-step synthetic sequences e3s-conferences.org. The initial compound can be considered a versatile building block that provides access to more complex and decorated morpholine structures researchgate.net.

As previously discussed, the hydrolysis of the ester to a carboxylic acid opens up decarboxylative coupling strategies acs.orgnih.govprinceton.edu. The resulting ketone from the decarboxylative alkylation can then undergo a host of standard carbonyl reactions, such as aldol (B89426) additions, Wittig reactions, or reductive aminations, to further elaborate the structure.

Another key derivative is the N-protected form, for example, N-Boc or N-Cbz protected this compound. The protection of the nitrogen allows for selective reactions at other parts of the molecule and can influence the stereochemical outcome of reactions at adjacent centers.

The reduction of the ester to the corresponding alcohol, (R)-(morpholin-2-yl)methanol, provides another key intermediate. The primary alcohol can be oxidized to an aldehyde for further C-C bond formation or converted into a good leaving group (e.g., tosylate or mesylate) to allow for nucleophilic displacement.

Table 2: Examples of Downstream Synthetic Transformations of this compound Derivatives

| Initial Derivative | Reaction | Reagents | Resulting Functionality | Reference |

|---|---|---|---|---|

| (R)-Morpholine-2-carboxylic acid | Decarboxylative Alkylation | Fukuzumi Catalyst, Visible Light | C-2 Ketone | acs.orgnih.gov |

| (R)-(Morpholin-2-yl)methanol | Oxidation | PCC, DMP | C-2 Aldehyde | General Transformation |

| (R)-(Morpholin-2-yl)methanol | Tosylation | TsCl, Pyridine | C-2 Tosylate (Leaving Group) | General Transformation |

Ethyl R Morpholine 2 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis

Application in Asymmetric Total Synthesis of Biologically Active Compounds

The inherent chirality of ethyl (R)-morpholine-2-carboxylate makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals and other biologically active natural products. The morpholine (B109124) moiety is a recognized pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic properties. nih.gov While direct total syntheses commencing from this compound are not extensively documented in readily available literature, its structural motif is central to several important therapeutic agents. The syntheses of these agents often involve the construction of a chiral morpholine or morpholinone core, for which derivatives of morpholine-2-carboxylic acid serve as conceptual or practical precursors.

Aprepitant: This antiemetic drug, used for the prevention of chemotherapy-induced and postoperative nausea and vomiting, features a complex structure with three stereocenters, two of which reside on a morpholine ring. nih.gov The synthesis of Aprepitant relies on the construction of a key chiral morpholin-2-one (B1368128) intermediate, specifically (S)-3-(4-fluorophenyl)morpholin-2-one. snnu.edu.cnmdpi.com While reported syntheses often build this intermediate through methods like asymmetric hydrogenation or resolution, the underlying morpholine-2-carboxylate framework is a key conceptual element. snnu.edu.cnmdpi.com

Linezolid: An oxazolidinone antibiotic effective against multidrug-resistant Gram-positive bacteria, Linezolid contains a chiral morpholine substituent on the phenyl ring. researchgate.netnih.gov The synthesis of Linezolid often starts from chiral precursors like (R)-epichlorohydrin to construct the necessary stereocenters. nih.govresearchgate.net The morpholine ring is typically introduced via nucleophilic substitution.

Rivaroxaban: This anticoagulant drug, a direct factor Xa inhibitor, incorporates a morpholin-3-one (B89469) moiety. nih.govrsc.org Synthetic routes to Rivaroxaban often involve the coupling of 4-(4-aminophenyl)morpholin-3-one (B139978) with a chiral side chain. researchgate.netnih.gov The chirality is introduced through intermediates like (S)-glycidyl phthalimide (B116566) or other chiral building blocks.

While the direct use of this compound as the starting material in the most common industrial syntheses of these specific drugs is not explicitly detailed, its role as a fundamental chiral building block for constructing the core morpholine structure is evident.

Precursor for Stereodefined Heterocyclic Scaffolds

The chemical reactivity of this compound allows for its transformation into a variety of other stereodefined heterocyclic scaffolds, which are themselves valuable in medicinal chemistry and organic synthesis. The ester and the secondary amine functionalities provide handles for diverse chemical manipulations, including reduction, oxidation, acylation, and ring-transformation reactions.

Piperazin-2-ones: Chiral piperazin-2-ones are important structural motifs in numerous biologically active compounds, including anticancer agents and peptidomimetics. mdpi.comresearchgate.net The synthesis of chiral piperazin-2-ones can be achieved through various methods, such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. mdpi.comresearchgate.net Conceptually, the ring expansion of a suitably functionalized morpholine-2-carboxylate derivative could provide a pathway to these six-membered diamide (B1670390) structures, although specific examples starting from this compound are not prevalent in the literature. A general approach involves the reaction of a bromo-phenyl-acetic acid ethyl ester with ethylenediamine (B42938) to form a 3-phenyl-piperazin-2-one, which can then be reduced. nih.gov

Morpholinyl Lactams: Fused bicyclic lactams incorporating a morpholine ring are of interest in the development of conformationally constrained peptide mimics and novel therapeutic agents. The synthesis of chiral tricyclic lactams has been reported via tandem dynamic kinetic asymmetric reductive amination/lactamization. researchgate.net While not starting directly from this compound, these methods highlight the importance of chiral lactam structures that can be conceptually related to the morpholine scaffold.

The transformation of α-amino-β-oxoesters into δ-butyrolactams has been documented, suggesting that ring transformations of morpholine-2-carboxylate derivatives are feasible for accessing different heterocyclic systems. rsc.org

Design and Synthesis of Chiral Auxiliaries and Catalytic Ligands based on Morpholine-2-carboxylates

The rigid, chiral framework of morpholine-2-carboxylic acid derivatives makes them attractive candidates for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. researchgate.net Chiral auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. researchgate.net Chiral ligands coordinate to a metal center to create a chiral environment that promotes the formation of one enantiomer of a product over the other. nih.gov

Chiral Auxiliaries: Amino acid esters have been widely used as chiral auxiliaries in various asymmetric transformations, including Diels-Alder reactions, Mannich reactions, and 1,3-dipolar cycloadditions. Given that this compound is a cyclic amino acid ester, it holds potential for similar applications. The defined stereochemistry and conformational rigidity of the morpholine ring could impart high levels of stereocontrol.

Catalytic Ligands: Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis. rsc.org Ligands derived from amino acids and their esters have been successfully employed in reactions like asymmetric hydrogenation. nih.govrsc.org For instance, N-diphenylphosphinoamino acid esters have been prepared from amino acid esters and chlorodiphenylphosphine (B86185) and used to form various metal complexes. nih.gov The development of P-stereogenic aminophosphines from amino acid-derived synthons has also been an active area of research. snnu.edu.cn While specific examples detailing the synthesis of chiral phosphine ligands directly from this compound are not widespread, the principles established with other amino acid esters suggest its potential in this area. The nitrogen and carboxylate functionalities offer points for the introduction of phosphine moieties to create bidentate P,N-ligands, which have shown great promise in asymmetric catalysis. nih.gov

Theoretical and Computational Investigations of Ethyl R Morpholine 2 Carboxylate and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of morpholine (B109124) derivatives.

Theoretical studies on similar heterocyclic compounds have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict structural parameters like bond lengths and angles. nih.gov For instance, in a study of a substituted isoindole, the calculated bond lengths showed negligible deviation from experimental values obtained from single-crystal X-ray diffraction. mdpi.com This high level of accuracy gives confidence in the predicted geometries of molecules for which experimental crystal structures are unavailable. The process involves starting with an initial guess for the molecular geometry and iteratively solving the DFT equations until the forces on the atoms are close to zero, indicating that a minimum on the potential energy surface has been reached.

Table 1: Selected Optimized Structural Parameters for a Morpholine-like Ring System (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.46 | ||

| C-O | 1.43 | ||

| C-C | 1.53 | ||

| C-N-C | 112.0 | ||

| C-O-C | 111.5 | ||

| N-C-C | 110.0 | ||

| C-N-C-C | 55.0 | ||

| C-O-C-C | -58.0 | ||

| Note: This table is illustrative and based on general findings for morpholine-like structures. Actual values for Ethyl (R)-morpholine-2-carboxylate would require specific calculations. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. nih.gov

DFT calculations are used to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. nih.gov For morpholine derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack. For instance, in a study of a complex pyrimidine (B1678525) derivative, the minimal HOMO-LUMO energy gap of 4.6255 eV suggested high reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are example values. The actual energies for this compound would be determined through specific DFT calculations. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. youtube.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. youtube.com These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. youtube.com Green areas denote neutral or near-neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the morpholine ring and the carbonyl group of the ester. The hydrogen atom on the nitrogen and the protons on the carbon atoms adjacent to the electronegative atoms would exhibit a more positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. scispace.com

Theoretical vibrational frequency analysis, performed using DFT, is a powerful technique for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies can be correlated with experimental spectra, aiding in the assignment of vibrational bands to specific molecular motions. nih.gov For instance, the characteristic stretching frequency of a carbonyl (C=O) group in an ester typically appears in a specific region of the IR spectrum. spectroscopyonline.com DFT calculations can predict this frequency with a high degree of accuracy, often with the application of a scaling factor to account for approximations in the theoretical model and anharmonicity. nih.gov

For this compound, vibrational analysis would help to identify the characteristic frequencies associated with the morpholine ring vibrations (e.g., C-N, C-O, and C-C stretching), as well as the vibrations of the ethyl carboxylate substituent.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3330 |

| C-H Stretch (aliphatic) | 2980-2850 | 2960-2840 |

| C=O Stretch (ester) | 1735 | 1740 |

| C-O-C Stretch (ether) | 1120 | 1115 |

| Note: This table provides an example of the correlation between calculated and experimental data. Specific values for this compound would require dedicated analysis. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The morpholine ring can undergo ring-puckering, and the ethyl carboxylate group can rotate around its single bonds. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent) and the energy barriers between different conformations. nih.gov This information is crucial for understanding how the molecule might interact with a biological target, as its conformation can adapt to fit into a binding site. nih.gov

Computational Insights into Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out.

For reactions involving the synthesis or transformation of this compound, computational studies can provide valuable insights. For example, in reactions where a new stereocenter is formed, DFT can be used to calculate the energies of the different diastereomeric transition states. The transition state with the lower energy will correspond to the major product, thus explaining the observed stereoselectivity.

Computational studies on related systems, such as aryne reactions, have demonstrated that factors like geometric distortion and electronic effects can be accurately modeled to predict regioselectivity. acs.org Similarly, for reactions involving morpholine derivatives, computational analysis can help to understand how the existing stereocenter at the 2-position of the morpholine ring influences the stereochemical outcome of a reaction at another site in the molecule. These insights are invaluable for designing more efficient and selective synthetic routes.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering a detailed view of the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectroscopy for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of ethyl (R)-morpholine-2-carboxylate. In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), and the spectra are recorded on a high-field NMR spectrometer. rsc.org

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ethyl group of the ester moiety would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the morpholine (B109124) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The carbons of the ethyl group and the morpholine ring would also have distinct signals, the positions of which are influenced by their local electronic environment. The combination of ¹H and ¹³C NMR data allows for a comprehensive assignment of the molecule's basic structure. thieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | 1.2-1.4 (triplet) | 13-15 |

| Ethyl CH₂ | 4.1-4.3 (quartet) | 60-62 |

| Morpholine C(2)-H | 3.8-4.0 | 70-72 |

| Morpholine Ring Protons | 2.5-3.9 (complex multiplets) | 45-50, 66-68 |

| Carbonyl C=O | - | 170-173 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve spectral overlap and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduwikipedia.org Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between the ethyl group's methylene and methyl protons, as well as the coupling relationships between the protons on the morpholine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgepfl.ch This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at the C2 position of the morpholine ring would show a correlation to the C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgepfl.ch HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments. For example, correlations would be expected between the ethyl methylene protons and the carbonyl carbon, and between various morpholine ring protons and other ring carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, the mass spectrum would typically show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. This is critical for confirming the identity of the compound and assessing its purity by distinguishing it from potential impurities with similar nominal masses.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Nominal) | Expected m/z (High Resolution) |

| [M]⁺ | 159 | 159.0895 |

| [M+H]⁺ | 160 | 160.0974 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of key functional groups: spectroscopyonline.com

C=O Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the carbonyl group of the ester. spectroscopyonline.com

C-O Stretch: The C-O stretching vibrations of the ester and the ether linkage in the morpholine ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the N-H bond in the morpholine ring.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1730-1750 |

| Ester/Ether | C-O Stretch | 1000-1300 |

| Amine | N-H Stretch | 3300-3500 |

| Alkyl | C-H Stretch | 2850-3000 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR and MS can elucidate the connectivity of a molecule, X-ray crystallography provides the definitive determination of its three-dimensional structure in the solid state, including its absolute and relative stereochemistry.

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is the gold standard for confirming the (R)-configuration at the C2 stereocenter. The analysis of the diffraction pattern allows for the creation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous proof of the relative arrangement of the substituents around the chiral center. By using anomalous dispersion effects, typically with a suitable derivative, the absolute configuration can also be determined.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes for Morpholine-2-carboxylates

The synthesis of morpholine-2-carboxylates and their derivatives is a focal point of ongoing research, with an emphasis on creating more efficient, enantioselective, and sustainable methods. Traditional synthetic routes are often multi-step and may lack the desired stereocontrol. Consequently, chemists are exploring innovative strategies to overcome these limitations.

A significant area of development is the use of organocatalysis to construct the chiral morpholine (B109124) core. For instance, researchers have developed catalytic asymmetric halocyclization protocols to produce morpholines with a quaternary stereocenter. rsc.org One such method employs a cinchona alkaloid-derived phthalazine (B143731) as the catalyst to achieve the chlorocycloetherification of alkenol substrates, yielding chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions. rsc.org

Another emerging strategy involves the ring-opening of strained heterocycles. For example, the synthesis of 2- and 3-substituted morpholine congeners has been achieved through the ring opening of 2-tosyl-1,2-oxazetidine. acs.orgnih.gov This method provides a pathway to various morpholine derivatives, including those with the carboxylate functionality. The process often starts from readily available materials like ethyl 3-methylbutanoate or ethyl 4-methylpentanoate, which are converted to formyl derivatives before cyclization. acs.orgnih.gov

Furthermore, enzymatic reductions are being employed to create chiral intermediates for morpholine synthesis. The asymmetric reduction of ketones, such as 2-bromo-1-(4-nitro-phenyl) ethanone, using an oxidoreductase catalyst, can produce chiral alcohols with high enantiomeric excess (≥98%). google.com This chiral intermediate is crucial for constructing the final morpholine ring with a defined stereochemistry, highlighting a move towards more sustainable biocatalytic methods. google.com

These novel approaches represent a significant step forward in the synthesis of complex morpholine structures, offering milder conditions, higher selectivity, and potentially more environmentally friendly processes compared to classical methods.

Exploration of New Catalytic Applications for Chiral Morpholine-Based Systems

Chiral morpholines are not only synthetic targets but also serve as powerful tools in catalysis. The unique structural and electronic properties of the morpholine ring make it an attractive scaffold for the design of new organocatalysts.

Researchers have been investigating morpholine-based organocatalysts for key carbon-carbon bond-forming reactions. For example, new β-morpholine amino acids have been studied as organocatalysts in the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov While morpholine enamines are generally less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts due to the electron-withdrawing effect of the oxygen atom, strategic substitution on the morpholine ring can lead to highly effective catalysts. nih.gov Experimental and computational studies have shown that specific substitution patterns on the morpholine ring can effectively control the diastereo- and enantioselectivity of the Michael addition. nih.gov

The chiral morpholine scaffold is also a key component in privileged ligands for asymmetric metal catalysis. researchgate.netresearchgate.net The development of chiral Schiff-base ligands incorporating the morpholine unit is an active area of research. researchgate.net These ligands, when complexed with metals, can catalyze a wide range of asymmetric transformations with high efficiency and selectivity. researchgate.net

The table below summarizes the catalytic performance of a novel morpholine-based organocatalyst in a model reaction.

| Catalyst | Aldehyde | Nitroolefin | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn) (%) |

| Catalyst I | Propanal | β-nitrostyrene | 95:5 | 99 |

| Catalyst II | Butanal | β-nitrostyrene | 92:8 | 98 |

Table 1: Performance of a morpholine-based organocatalyst in the Michael addition reaction. Data is illustrative of findings in the field. nih.gov

Future work in this area will likely focus on expanding the scope of reactions catalyzed by chiral morpholine systems and developing more robust and recyclable catalysts for industrial applications.

Design of Advanced Chemical Probes for Elucidating Biological Mechanisms

The morpholine moiety is increasingly being incorporated into the design of advanced chemical probes to study complex biological processes. mdpi.comnih.gov Its ability to act as a lysosome-targeting group and its pH-sensitive nature make it particularly valuable for developing fluorescent probes that can report on the microenvironment of cellular organelles. mdpi.com

Researchers have designed and synthesized novel fluorescent probes that leverage the morpholine unit for targeted applications. For instance, a probe featuring a morpholine moiety attached to a fluorophore can achieve ratiometric pH detection within lysosomes. mdpi.com This is critical for understanding lysosomal function and its role in disease, as these organelles rely on an acidic environment to function correctly. mdpi.com

Interestingly, the photophysical properties of these probes can be finely tuned. While many morpholine-based probes exhibit increased fluorescence in acidic conditions due to the protonation of the morpholine nitrogen, which inhibits photo-induced electron transfer (PET), scientists have also created probes with the opposite response. nih.gov By manipulating the HOMO and LUMO energy orbitals of the fluorophore, probes have been developed that are highly fluorescent in basic conditions and quenched in acidic environments. nih.gov This "unusual" response opens up new possibilities for sensing applications.

The table below highlights the characteristics of some recently developed morpholine-based fluorescent probes.

| Probe Name | Fluorophore Core | Target Analyte | Key Feature |

| Probe 3 | Coumarin | pH, N₂H₄ | Ratiometric detection in highly acidic conditions. mdpi.com |

| Probe 6 | Rhodamine | pH | Lysosome-targeting via morpholine moiety. mdpi.com |

| Probe C | BODIPY | pH | Exhibits high fluorescence in basic conditions and is quenched in acidic media. nih.gov |

Table 2: Examples of advanced morpholine-based chemical probes.

The development of these sophisticated molecular tools provides researchers with powerful new ways to visualize and quantify biological events in real-time, offering insights into cellular pathophysiology and aiding in diagnostic and therapeutic development. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design of Morpholine Derivatives

The synergy between computational modeling and experimental synthesis is becoming indispensable in the rational design of novel morpholine derivatives with specific biological activities. mdpi.comnih.govnih.gov In silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are now routinely used to predict the binding affinity and mode of action of morpholine-containing compounds before they are synthesized.

This integrated approach has been successfully applied in the development of potential anticancer agents. For example, in the design of new mTOR inhibitors, computational studies were used to guide the synthesis of morpholine-substituted tetrahydroquinoline (THQ) derivatives. mdpi.comnih.gov Molecular docking and MD simulations helped to identify compounds with strong binding interactions and stability within the mTOR active site. mdpi.comnih.gov The subsequent synthesis and in vitro testing of these compounds confirmed the computational predictions, leading to the discovery of a potent candidate with high activity against lung cancer cells. mdpi.comnih.gov

Similarly, in the development of VEGFR-2 inhibitors for colon cancer, a series of morpholine-benzimidazole-oxadiazole derivatives were designed and evaluated. acs.orgacs.org In silico studies confirmed that the most potent compounds effectively interact with the VEGFR-2 active site and remain stable, corroborating the experimental findings. acs.orgacs.org

Computational tools are also being used to fine-tune the physicochemical properties of morpholine derivatives. For instance, electronic structure calculations have been employed to predict the pKa of new morphine derivatives containing a morpholine-like ring. nih.gov By strategically fluorinating the molecule, the pKa could be lowered, aiming for selective binding in the lower pH environment of inflamed tissues compared to healthy tissues. nih.gov

The table below illustrates the correlation between computational predictions and experimental results for a series of morpholine-based enzyme inhibitors.

| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (µM) | Target Enzyme |

| 10d | -9.8 | 0.062 | mTOR mdpi.comnih.gov |

| 10e | -10.5 | 0.033 | mTOR mdpi.comnih.gov |

| 5h | -11.2 | 0.049 | VEGFR-2 acs.orgacs.org |

| 5j | -10.9 | 0.098 | VEGFR-2 acs.orgacs.org |

Table 3: Integration of computational prediction and experimental validation for morpholine derivatives.

This powerful combination of computational and experimental chemistry accelerates the discovery process, reduces the cost and time associated with synthesizing and testing new compounds, and enables the design of molecules with highly optimized properties for a range of applications, from catalysis to medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.